molecular formula C4H5NO2 B1214501 3-Methyl-1,2-oxazol-5-ol CAS No. 29871-83-8

3-Methyl-1,2-oxazol-5-ol

Cat. No.: B1214501
CAS No.: 29871-83-8
M. Wt: 99.09 g/mol
InChI Key: BMPXDMCZKAPJDC-UHFFFAOYSA-N
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Description

3-Methyl-1,2-oxazol-5-ol is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-oxazol-5-ol typically involves the cyclization of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process . Another approach involves the use of microwave irradiation to promote the reaction between hippuric acid and aldehydes or ketones in the presence of acetic anhydride and catalysts like dodecatungstophosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Scientific Research Applications

Material Science Applications

Photophysical Properties
3-Methyl-1,2-oxazol-5-ol and its derivatives are studied for their photophysical properties. These compounds can be utilized as photo-sensitizers in various applications, including organic electronics and solar energy conversion systems. The ability to absorb and emit light effectively positions them as valuable materials in the development of advanced photonic devices .

Liquid Crystals
The unique structural characteristics of oxazole derivatives allow them to be used in liquid crystal technologies. Their application in displays and optical devices is an area of ongoing research, focusing on enhancing the performance and stability of liquid crystal displays (LCDs) through the incorporation of such compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as an effective antimicrobial agent.

Case Study 2: Inflammatory Response Modulation

Research involving dietary oxazoles indicated that compounds similar to this compound could induce inflammatory responses in intestinal models. The study showed that these compounds could activate specific immune pathways leading to inflammation, which may help elucidate their role in inflammatory bowel disease and other gastrointestinal disorders .

Mechanism of Action

The mechanism of action of 3-Methyl-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Biological Activity

3-Methyl-1,2-oxazol-5-ol is a heterocyclic organic compound belonging to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention due to its unique chemical structure and potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is C4H5NO2C_4H_5NO_2, and its structure features a methyl group at the C3 position of the oxazole ring. This substitution plays a crucial role in its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of β-hydroxy amides. Common reagents used include DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process. The production can be optimized through large-scale synthesis techniques, such as continuous flow reactors, to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. The compound has been explored as a scaffold for drug development aimed at inhibiting specific enzymes involved in cancer progression. Its mechanism of action appears to involve binding to enzyme active sites, effectively blocking substrate access and modulating metabolic pathways.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets. It can inhibit enzyme activity, which may lead to reduced cell proliferation in cancer cells. Additionally, it may modulate immune responses by affecting cytokine production in specific cellular contexts .

In Vivo Studies

In vivo studies have demonstrated that compounds structurally related to this compound can induce intestinal inflammation in experimental models. These findings suggest that while certain oxazole derivatives may have therapeutic potential, they also warrant caution due to possible inflammatory effects when administered in specific contexts .

Comparative Studies

Comparative studies with similar compounds, such as isoxazole and thiazole derivatives, have highlighted the unique biological activity imparted by the methyl substitution on the oxazole ring. These studies emphasize the importance of structural modifications in enhancing bioactivity and specificity towards biological targets .

Data Table: Biological Activity Comparison

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantPromisingEnzyme inhibition
IsoxazoleModerateLimitedVariable; depends on specific derivatives
ThiazoleLowLimitedInteraction with diverse targets

Properties

IUPAC Name

3-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPXDMCZKAPJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183990
Record name 3-Methylisoxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29871-83-8, 45469-93-0
Record name 3-Methylisoxazol-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029871838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylisoxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazol-5-ol
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